1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound is characterized by its complex structure, which includes a benzothiazole moiety substituted with chlorine atoms, and a urea functional group. The unique combination of these structural elements imparts significant biological activity, making it of interest in various scientific fields.
The compound can be sourced from specialized chemical suppliers and research institutions. Its synthesis and characterization are documented in scientific literature focusing on medicinal chemistry and organic synthesis.
This compound is classified under:
The synthesis of 1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress.
The molecular structure of 1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea can be represented as follows:
Key structural data includes:
The structural formula indicates a complex arrangement that contributes to its reactivity and interaction with biological targets.
1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions typical for compounds containing urea and alkyne functionalities:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance selectivity and yield.
The mechanism of action for 1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea primarily involves its interaction with specific biological targets such as enzymes and receptors:
Key physical properties include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used for characterization and purity assessment.
1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-y)urea has several applications in scientific research:
This compound exemplifies the versatility of benzothiazole derivatives in both medicinal and industrial applications, highlighting its significance in ongoing research efforts.
The synthesis of the target compound follows a convergent strategy involving sequential assembly of the benzothiazole core, followed by urea linkage formation and propargyl modification. A representative pathway begins with 2-amino-4,6-dichlorothiophenol (1) and 4-cyanobenzaldehyde (2) undergoing oxidative cyclization catalyzed by iodine in DMSO at 110°C for 12 hours to yield 4-(4,6-dichloro-1,3-benzothiazol-2-yl)benzonitrile (3) [2]. Subsequent nitrile hydrolysis with KOH in ethylene glycol at 160°C produces 4-(4,6-dichloro-1,3-benzothiazol-2-yl)benzoic acid (4), which is converted to the corresponding acyl azide via Curtius rearrangement using diphenylphosphoryl azide (DPPA). Trapping the isocyanate intermediate with ethylamine generates the mono-substituted urea precursor 1-[4-(4,6-dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethylurea (5) [3].
Key Optimization Challenges:
Table 1: Multi-Step Synthesis Performance
Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC%) |
---|---|---|---|
Compound (3) | I₂/DMSO, 110°C, 12h | 78 | 95 |
Compound (4) | KOH/ethylene glycol, 160°C, 8h | 85 | 97 |
Compound (5) | DPPA, Et₃N, EtNH₂, THF | 72 | 92 |
Benzothiazole construction employs two principal routes: a) Cyclocondensation of ortho-halo anilines with 4-cyanobenzenethioate under Pd-catalyzed C-S coupling (Buchwald-Hartwig conditions), achieving 89% yield with Pd₂(dba)₃/XantPhos catalyst system [2]. b) Oxidative cyclization of thioanilides using IBX (2-iodoxybenzoic acid) in acetonitrile at 80°C, yielding 82% with enhanced functional group tolerance [4]. The 4,6-dichloro substitution pattern is introduced via direct chlorination of the 2-aminothiophenol precursor using sulfuryl chloride prior to cyclization, enabling regioselective halogen placement critical for bioactivity [2] [7].
The critical N-propargylation of the monoalkylated urea intermediate (5) employs propargyl bromide under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂), achieving >95% selectivity for the tertiary urea over O-alkylation [5] [6]. Key parameters include:
Ethyl group introduction during urea formation (via ethyl isocyanate or ethylamine routes) prevents regiochemical complications observed with unsymmetrical dialkylation [3].
Modern phosgene-free urea formation methods are essential for safety and scalability:
Table 2: Catalytic Urea Formation Comparison
Method | Catalyst/Reagent | Yield (%) | Reaction Time (h) | E-Factor |
---|---|---|---|---|
CDI-mediated | CDI | 88 | 4 | 8.2 |
CO₂ fixation | CeO₂, DBU | 76 | 18 | 5.1 |
Gold-catalyzed coupling | AuCl₃/AgOTf | 82 | 6 | 23.7 |
Final purification employs three-step crystallization: 1) Hexane/ethyl acetate (9:1) wash removes hydrophobic impurities; 2) Hot filtration in ethanol/water (4:1) eliminates chloride salts; 3) Slow cooling crystallization (-20°C) from acetonitrile yields >99.5% pure product (HPLC) [5] [6]. Chromatography alternatives use aminopropyl-modified silica with heptane/ethyl acetate gradient, enhancing recovery of polar urea derivatives vs. standard silica. Overall yield optimization from the benzonitrile precursor (3) reaches 61% through:
Structure-Activity Relationship and Pharmacological Profiling
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3